molecular formula C16H13FN4S B12046235 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-71-9

4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12046235
CAS No.: 478255-71-9
M. Wt: 312.4 g/mol
InChI Key: WVIWOLJCOCCHBM-VCHYOVAHSA-N
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Description

4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorobenzylidene group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-fluorobenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with antifungal properties.

    Fluconazole: A triazole antifungal medication.

    Voriconazole: Another triazole antifungal agent. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

478255-71-9

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(E)-(4-fluorophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4S/c1-11-3-2-4-13(9-11)15-19-20-16(22)21(15)18-10-12-5-7-14(17)8-6-12/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

WVIWOLJCOCCHBM-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F

Origin of Product

United States

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